molecular formula C21H20ClN3O3 B2437875 2-[4-(4-CHLOROBENZYL)-2,3-DIOXO-3,4-DIHYDRO-1(2H)-PYRAZINYL]-N-(3,5-DIMETHYLPHENYL)ACETAMIDE CAS No. 904525-38-8

2-[4-(4-CHLOROBENZYL)-2,3-DIOXO-3,4-DIHYDRO-1(2H)-PYRAZINYL]-N-(3,5-DIMETHYLPHENYL)ACETAMIDE

Cat. No.: B2437875
CAS No.: 904525-38-8
M. Wt: 397.86
InChI Key: URXRYNBRYWNXTL-UHFFFAOYSA-N
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Description

2-[4-(4-CHLOROBENZYL)-2,3-DIOXO-3,4-DIHYDRO-1(2H)-PYRAZINYL]-N-(3,5-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dioxopyrazinyl group, and a dimethylphenylacetamide group.

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-14-9-15(2)11-18(10-14)23-19(26)13-25-8-7-24(20(27)21(25)28)12-16-3-5-17(22)6-4-16/h3-11H,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXRYNBRYWNXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of α-Ketoamide Precursors

The 2,3-dioxo-3,4-dihydropyrazine ring system is typically constructed through acid-catalyzed cyclization of N-substituted α-ketoamide intermediates. Experimental protocols from analogous systems demonstrate that reacting ethyl 2-(3,5-dimethylphenylamino)-2-oxoacetate with 4-chlorobenzylamine in refluxing acetic acid (110°C, 8 h) yields the bicyclic core with 78% efficiency.

Key parameters:

  • Solvent system : Glacial acetic acid provides both acidity and polar aprotic environment
  • Temperature control : Maintaining 110±2°C prevents premature decomposition
  • Stoichiometry : 1:1.05 ratio of ketoester to amine minimizes side reactions

Alternative Microwave-Assisted Cyclization

Recent advancements in show microwave irradiation (300W, 150°C, 20 min) can accelerate ring formation while improving yield to 84%. This method reduces reaction time from hours to minutes while suppressing oxidation byproducts.

Acetamide Sidechain Installation

Chloroacetylation of 3,5-Dimethylaniline

The N-(3,5-dimethylphenyl)acetamide moiety is introduced via Schotten-Baumann reaction:

  • 3,5-Dimethylaniline (1 eq) reacts with chloroacetyl chloride (1.1 eq)
  • Reaction conducted in biphasic NaOH/CH₂Cl₂ system at 0-5°C
  • Yields 89-92% chlorointermediate

Critical parameters :

  • pH maintenance at 9.5-10.0 prevents hydrolysis
  • Strict temperature control below 10°C minimizes N,N-diacylation

Nucleophilic Displacement on Pyrazine Core

The synthesized chloroacetamide undergoes nucleophilic aromatic substitution at the pyrazine C4 position:

Condition Value Impact on Yield Source
Base K₂CO₃ vs. NaH 73% vs 68%
Solvent DMF vs. Acetone 81% vs 65%
Temperature 60°C vs. RT 88% vs 71%
Reaction Time 12h vs 24h 82% vs 85%

Optimal conditions: Potassium carbonate (2.5 eq) in anhydrous DMF at 60°C for 18 hours achieves 91% coupling efficiency.

Process Optimization Challenges

Regioselectivity in Benzylation

Competing O- vs N-alkylation presents a major synthetic hurdle. Studies in demonstrate that using phase-transfer catalyst TBAB (tetrabutylammonium bromide, 0.1 eq) increases N-alkylation selectivity from 4:1 to 19:1 in model systems.

Purification Strategies

Final compound purification requires sequential processes:

  • Primary isolation : Ethyl acetate/water extraction removes inorganic salts
  • Chromatography : Silica gel (230-400 mesh) with CHCl₃:MeOH (95:5) eluent
  • Recrystallization : Ethanol/water (7:3) at -20°C yields 99.3% purity

Industrial Scale Considerations

Continuous Flow Synthesis

Pilot studies adapting the microwave cyclization step to continuous flow reactors show:

  • 38% reduction in processing time
  • 12% increase in overall yield
  • 94% energy efficiency compared to batch processing

Green Chemistry Modifications

Recent advances in demonstrate:

  • Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact
  • Catalytic enzyme systems (Candida antarctica lipase B) enable room-temperature coupling

Analytical Characterization

Critical quality control metrics include:

Parameter Method Specification
Purity HPLC (C18 column) ≥99.0%
Residual Solvents GC-MS <500 ppm DMF
Polymorphism XRPD Form II dominant
Chirality Polarimetry [α]D²⁵ = +0.5°±0.2°

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-CHLOROBENZYL)-2,3-DIOXO-3,4-DIHYDRO-1(2H)-PYRAZINYL]-N-(3,5-DIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 2-[4-(4-chlorobenzyl)-2,3-dioxo-3,4-dihydro-1(2H)-pyrazinyl]-N-(3,5-dimethylphenyl)acetamide exhibit significant antimicrobial activity. For example, derivatives containing the pyrazinyl moiety have shown effectiveness against various pathogens, including Mycobacterium tuberculosis. In vitro studies suggest that modifications in the structure can enhance antimicrobial potency.

Anticancer Activity

The anticancer potential of this compound is notable. Studies have demonstrated that pyrazinyl derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. For instance, docking studies have indicated that similar compounds effectively bind to key proteins associated with cancer cell metabolism and division.

Case Study 1: Antitubercular Activity

A study evaluated several substituted pyrazinyl compounds against Mycobacterium tuberculosis, revealing promising results for certain analogs with similar structures. The findings suggest that the presence of chlorobenzyl and dioxo groups enhances the compound's efficacy against this pathogen.

Case Study 2: Cytotoxicity Assessment

In cytotoxicity assays conducted on human cell lines, including HEK293 cells, several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This indicates a favorable safety profile for further development in therapeutic applications.

Synthesis and Mechanism of Action

The synthesis of This compound typically involves multi-step organic reactions. The proposed mechanism of action includes the inhibition of key metabolic pathways in pathogenic organisms and cancer cells, facilitated by the unique structural features of the compound.

Mechanism of Action

The mechanism of action of 2-[4-(4-CHLOROBENZYL)-2,3-DIOXO-3,4-DIHYDRO-1(2H)-PYRAZINYL]-N-(3,5-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: Shares the chlorophenyl group but differs in its overall structure and properties.

    Bis(4-chlorophenyl)methanone: Another compound with a chlorophenyl group, used in different applications.

Uniqueness

2-[4-(4-CHLOROBENZYL)-2,3-DIOXO-3,4-DIHYDRO-1(2H)-PYRAZINYL]-N-(3,5-DIMETHYLPHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Biological Activity

The compound 2-[4-(4-chlorobenzyl)-2,3-dioxo-3,4-dihydro-1(2H)-pyrazinyl]-N-(3,5-dimethylphenyl)acetamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound includes a pyrazine ring, which is known for its diverse biological activities. The presence of substituents such as 4-chlorobenzyl and 3,5-dimethylphenyl contributes to its pharmacological properties. The molecular weight of the compound is approximately 378.9 g/mol.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Assay

A study conducted by researchers evaluated the cytotoxic effects of the compound on MCF-7 cells. The results indicated an IC50 value of approximately 15 µM, suggesting strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin.

Cell LineIC50 (µM)Reference
MCF-715
A54920

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a significant reduction in inflammatory markers such as TNF-α and IL-6, indicating its potential utility in treating inflammatory diseases.

Research Findings

In a controlled study involving rats with induced inflammation, administration of the compound resulted in:

  • Decrease in paw edema : Reduction of up to 50% compared to control groups.
  • Histopathological analysis : Showed decreased infiltration of inflammatory cells in treated groups.

Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

Antimicrobial Efficacy Table

BacteriaMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

The biological activity of the compound is attributed to its ability to interact with various molecular targets within cells:

  • Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
  • Inhibition of NF-kB Pathway : It may inhibit the NF-kB signaling pathway, reducing inflammation and cancer cell survival.
  • Antimicrobial Mechanism : Disruption of bacterial cell membrane integrity has been proposed as a mechanism for its antimicrobial effects.

Q & A

Q. What synthetic routes are commonly employed for synthesizing this compound, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing substituted benzaldehyde derivatives with a triazole precursor in absolute ethanol and glacial acetic acid (4–6 hours) under reduced pressure yields solid intermediates, which are further functionalized . Optimization strategies include adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and acid catalysis (e.g., glacial acetic acid) to enhance yield and purity. Reaction progress should be monitored via TLC or HPLC .

Q. Which spectroscopic techniques are critical for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming aromatic and alkyl proton environments. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N-H) functional groups. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. Elemental analysis ensures stoichiometric accuracy .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Use enzyme inhibition assays (e.g., proteomics targets) or cell-based viability assays (e.g., MTT) to evaluate bioactivity. For example, derivatives of chloroacetamide compounds have been tested for antimalarial or anticonvulsant activity using GABA receptor binding assays or Plasmodium falciparum cultures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify pharmacophores?

Synthesize analogs with systematic substitutions on the pyrazinyl and acetamide moieties. For instance, replace the 4-chlorobenzyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups. Evaluate bioactivity changes using dose-response curves and computational docking (e.g., AutoDock) to correlate substituent effects with target binding .

Q. How should researchers resolve contradictions in bioactivity data across studies?

Conduct meta-analyses to identify variables such as assay conditions (e.g., pH, temperature) or cell line variability. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Cross-reference with theoretical frameworks, such as ligand efficiency metrics or free-energy perturbation models, to contextualize discrepancies .

Q. What methodologies assess environmental stability and degradation pathways?

Perform hydrolysis studies under varying pH (1–13) and UV/visible light exposure to identify degradation products via LC-MS. Use OECD guidelines for abiotic degradation (e.g., hydrolysis half-life) and biotic degradation (e.g., soil microcosm assays). Computational tools like EPI Suite predict environmental persistence (e.g., log Kow, biodegradability) .

Q. How can reaction yields be improved in multi-step syntheses?

Optimize intermediates by introducing protecting groups (e.g., tert-butoxycarbonyl for amines) to prevent side reactions. Use flow chemistry for exothermic steps (e.g., acylations) to enhance control. Purify intermediates via column chromatography (silica gel) or recrystallization (ethanol/water) before proceeding to subsequent steps .

Q. What protocols are recommended for in vivo pharmacological testing?

Use PTZ (pentylenetetrazole)-induced seizure models in rodents for anticonvulsant evaluation. Administer the compound intraperitoneally at 50–100 mg/kg, monitor seizure latency/duration, and compare to positive controls (e.g., valproate). Perform pharmacokinetic profiling (plasma half-life, bioavailability) via LC-MS/MS. Include negative controls and blinded scoring to reduce bias .

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